methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
CAS No.: 477579-02-5
Cat. No.: VC4207482
Molecular Formula: C14H12N2O6S
Molecular Weight: 336.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477579-02-5 |
|---|---|
| Molecular Formula | C14H12N2O6S |
| Molecular Weight | 336.32 |
| IUPAC Name | methyl 2-[(5-nitrofuran-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C14H12N2O6S/c1-21-14(18)11-7-3-2-4-9(7)23-13(11)15-12(17)8-5-6-10(22-8)16(19)20/h5-6H,2-4H2,1H3,(H,15,17) |
| Standard InChI Key | WIKCGVZTDKZYIR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Introduction
Methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. These compounds are known for their diverse pharmacological activities, including potential anti-inflammatory and antimicrobial properties. The synthesis of this compound involves multi-step processes, often requiring specific catalysts and reaction conditions to optimize yields.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
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Nitration and Esterification: Starting materials such as nitrofuran derivatives are subjected to nitration and esterification reactions to form the required intermediates.
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Cyclization: The formation of the cyclopenta[b]thiophene ring often involves cyclization reactions under controlled conditions.
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Amidation: The final step typically involves the formation of the carboxamide linkage between the nitrofuran and cyclopenta[b]thiophene moieties.
Reaction Conditions
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Temperature and Pressure: Specific conditions are crucial for optimizing reaction yields and purity.
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Catalysts: Lewis acids can enhance electrophilic substitutions during the synthesis process.
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR provide insights into the functional group characteristics and molecular structure.
Potential Applications
Thiophene derivatives, including methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, have potential applications in medicinal chemistry due to their biological activities:
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Antimicrobial Properties: The nitrofuran moiety can generate reactive oxygen species, leading to antimicrobial effects.
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Anti-inflammatory Effects: Thiophene derivatives may exhibit anti-inflammatory properties through enzyme inhibition.
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